tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15762435
InChI: InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-6-4-17(16-7(6)14)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18)
SMILES:
Molecular Formula: C10H15F3N4O2
Molecular Weight: 280.25 g/mol

tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate

CAS No.:

Cat. No.: VC15762435

Molecular Formula: C10H15F3N4O2

Molecular Weight: 280.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate -

Specification

Molecular Formula C10H15F3N4O2
Molecular Weight 280.25 g/mol
IUPAC Name tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate
Standard InChI InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-6-4-17(16-7(6)14)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18)
Standard InChI Key HUNOMHGSFYDGFP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)(F)F

Introduction

Molecular and Structural Characteristics

IUPAC Nomenclature and Formula

The compound’s systematic IUPAC name, tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate, reflects its pyrazole ring substituted at position 1 with a 2,2,2-trifluoroethyl group and at position 4 with a Boc-protected amine. The molecular formula C10H15F3N4O2\text{C}_{10}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2 corresponds to a molar mass of 280.25 g/mol, as confirmed by high-resolution mass spectrometry.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H15F3N4O2\text{C}_{10}\text{H}_{15}\text{F}_3\text{N}_4\text{O}_2
Molecular Weight280.25 g/mol
IUPAC Nametert-Butyl N-[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate
SMILES NotationCC(C)(C)OC(=O)NC1=CN(N=C1N)CC(F)(F)F
InChI KeyHUNOMHGSFYDGFP-UHFFFAOYSA-N

The SMILES notation highlights the tert-butyl carbamate group (OC(=O)NC\text{OC(=O)NC}) attached to the pyrazole ring, which is further substituted with an amino group at position 3 and a trifluoroethyl chain at position 1.

Synthesis and Manufacturing

Carbamate Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as 4-dimethylaminopyridine (DMAP) . For example, the Boc protection of the amine on the pyrazole ring can be achieved under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C .

Pyrazole Ring Functionalization

The trifluoroethyl group is typically introduced through alkylation reactions using 2,2,2-trifluoroethyl triflate or bromide. Palladium catalysts such as Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 facilitate coupling reactions under inert atmospheres. A representative synthetic route involves:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with β-ketoesters.

  • Trifluoroethylation: Alkylation at position 1 using trifluoroethyl halides.

  • Boc Protection: Reaction with (Boc)2O\text{(Boc)}_2\text{O} to protect the amine at position 3 .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine, β-ketoester, EtOH, reflux65–70%
TrifluoroethylationCF3CH2Br\text{CF}_3\text{CH}_2\text{Br}, Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4, DMF, 80°C50–55%
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, DMAP, THF, 0°C85–90%

Chemical Reactivity and Derivatives

Deprotection and Functional Group Interconversion

The Boc group can be removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine, which serves as a precursor for further derivatization. Hydrogenolysis using H2\text{H}_2 and palladium on carbon (Pd/C\text{Pd/C}) selectively reduces nitro groups or removes benzyl protections without affecting the trifluoroethyl moiety.

Palladium-Catalyzed Cross-Coupling

Applications in Drug Discovery

Prodrug Development

The Boc group serves as a transient protection for amines, enabling controlled release in physiological environments. This property is exploited in prodrug designs to enhance bioavailability .

Fluorescent Probes

The amino group can be conjugated with fluorophores (e.g., fluorescein isothiocyanate) to create imaging agents for cellular studies . Such probes are valuable in tracking drug distribution in preclinical models .

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Identification: Use pull-down assays to identify protein targets in disease pathways.

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.

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